An In-Depth Technical Guide to the Chemical and Thermophysical Properties of 1-Hexyl-3-methylcyclopentane
An In-Depth Technical Guide to the Chemical and Thermophysical Properties of 1-Hexyl-3-methylcyclopentane
Abstract: This technical guide provides a comprehensive overview of the known chemical and thermophysical properties of 1-hexyl-3-methylcyclopentane (CAS No. 61142-68-5). It is intended for researchers, scientists, and professionals in drug development and materials science who require accurate property data for this disubstituted cycloalkane. This document consolidates available experimental and computed data, outlines standard methodologies for property determination where data is absent, and discusses the compound's significance as an analytical standard. Particular emphasis is placed on the causality behind experimental techniques and the importance of robust, verifiable data in scientific applications.
Introduction and Scope
1-Hexyl-3-methylcyclopentane is a saturated cyclic hydrocarbon belonging to the naphthene family. Its molecular structure, featuring a five-membered ring with two distinct alkyl substituents, results in stereoisomerism, adding a layer of complexity to its characterization. While not a widely studied compound in academic literature, it holds importance as a fully characterized chemical reference standard used in analytical method development and quality control applications, particularly within the pharmaceutical industry.[1]
-
Present all currently available, verifiable data for 1-hexyl-3-methylcyclopentane.
-
Discuss the structural and stereochemical nuances of the molecule.
-
Provide expert insight into the standard experimental protocols required to measure key thermophysical properties for which data is unavailable.
-
Introduce computational prediction methods as a viable alternative for property estimation.
-
Summarize its known applications and environmental presence.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is the bedrock of all subsequent analysis. 1-Hexyl-3-methylcyclopentane is precisely defined by the identifiers and structural features summarized below.
Table 1: Chemical Identifiers for 1-Hexyl-3-methylcyclopentane
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 61142-68-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄ | [1][2][4] |
| Molecular Weight | 168.32 g/mol | [1][2] |
| IUPAC Name | 1-hexyl-3-methylcyclopentane | [2] |
| Canonical SMILES | CCCCCCC1CCC(C1)C | [2][4] |
| InChIKey | HWRYHSGAVPPRHI-UHFFFAOYSA-N |[2][4] |
Stereochemistry
A critical feature of 1-hexyl-3-methylcyclopentane is the presence of two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to stereoisomerism. The substituents can be on the same side of the ring plane (cis) or on opposite sides (trans). Each of these diastereomers exists as a pair of non-superimposable mirror images (enantiomers).
-
(1R, 3R)-1-hexyl-3-methylcyclopentane and (1S, 3S)-1-hexyl-3-methylcyclopentane (trans enantiomeric pair)
-
(1R, 3S)-1-hexyl-3-methylcyclopentane and (1S, 3R)-1-hexyl-3-methylcyclopentane (cis enantiomeric pair)
Therefore, any bulk sample of this compound, unless specified otherwise, is a mixture of these four stereoisomers.[4] Commercially available reference standards are typically sold as a "Mixture of Diastereomers".[1] The exact ratio of these isomers can influence bulk physical properties, making stereochemical characterization essential for high-precision work.
Spectroscopic Characterization
Structural confirmation and purity assessment rely heavily on spectroscopic methods. For 1-hexyl-3-methylcyclopentane, the following data are noted in public databases:
-
Mass Spectrometry (MS): GC-MS data is available, which is crucial for determining the molecular weight and fragmentation patterns that confirm the hydrocarbon structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available, providing definitive information about the carbon skeleton of the molecule and aiding in the confirmation of its structural integrity.[2]
These techniques are fundamental for verifying the identity of a reference standard before its use in quantitative analysis.
Thermophysical Properties
Thermophysical properties describe a substance's response to thermal energy and its behavior as a fluid. For 1-hexyl-3-methylcyclopentane, available data is sparse and often derived from chemical supplier databases rather than comprehensive academic studies.
Table 2: Known Physical and Phase Behavior Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Density | 0.792 g/cm³ | Not specified (likely 20 or 25 °C) | LookChem |
| Boiling Point | 215.2 °C | at 760 mmHg | LookChem |
| Vapor Pressure | 0.219 mmHg | at 25 °C | LookChem |
| Flash Point | 75.3 °C | Closed Cup | LookChem |
Note: The data from LookChem is not from a peer-reviewed source and should be used with this consideration. Unfortunately, no peer-reviewed experimental data for these properties could be located.
Data Gaps and Comparison with Analogues
Crucial thermophysical properties such as viscosity, thermal conductivity, and heat capacity as a function of temperature are not publicly available for 1-hexyl-3-methylcyclopentane. In such cases, it is instructive to examine data for structurally similar compounds to infer expected behavior.
-
Density: For hexylcyclopentane (the unmethylated analogue), critically evaluated data from the National Institute of Standards and Technology (NIST) shows a liquid density of approximately 0.82 g/cm³ near room temperature, decreasing linearly with increasing temperature.[5] A similar trend is expected for 1-hexyl-3-methylcyclopentane.
-
Viscosity: Data for 1-butyl-3-methylcyclopentane shows a liquid viscosity that decreases exponentially with temperature, which is typical for liquids.[6] This behavior is anticipated for 1-hexyl-3-methylcyclopentane, with viscosity values likely being slightly higher due to the larger hexyl chain.
-
Thermal Conductivity: This property is essential for heat transfer calculations. For hexylcyclopentane, evaluated data shows liquid thermal conductivity decreasing with increasing temperature.[5]
Physicochemical Properties
The octanol-water partition coefficient (LogP) is a key parameter in drug development, indicating the lipophilicity of a compound.
Table 3: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP | 4.393 | LookChem (Computed) |
| XLogP3-AA | 5.9 | PubChem (Computed)[2][4] |
The discrepancy between the computed values highlights the importance of experimental validation for critical parameters.
Experimental Determination of Properties: A Methodological Guide
Given the data gaps, a primary function of this guide is to outline the authoritative, self-validating experimental protocols required to characterize this compound fully.
General Experimental Workflow
The determination of any thermophysical property follows a logical and rigorous sequence. The causality is clear: a pure, verified sample is subjected to a calibrated instrument under controlled conditions to yield reliable data.
Caption: General workflow for thermophysical property measurement.
Key Experimental Protocols
Density (ρ):
-
Principle: The most common and accurate method is the vibrating tube densimeter. The tube is oscillated, and the frequency of oscillation is precisely measured. This frequency is directly related to the mass of the tube, which changes when filled with the sample liquid.
-
Protocol:
-
Calibration: Calibrate the instrument at various temperatures using two standards of known density, typically dry air and ultrapure water.[7]
-
Sample Injection: Inject the degassed sample into the measurement cell, ensuring no air bubbles are present.
-
Thermal Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (stability typically < ±0.01 °C).[7]
-
Measurement: Record the oscillation period. The instrument's software calculates the density based on the calibration data.
-
Temperature Scan: Repeat steps 3-4 across the desired temperature range.
-
Viscosity (η):
-
Principle: For low to moderate viscosity liquids, automated rotational viscometers or oscillating piston viscometers provide high accuracy. For research purposes, falling-body viscometers can also be used, where the terminal velocity of a piston or sphere falling through the fluid under gravity is measured.[8]
-
Protocol (Rotational Viscometer):
-
Spindle Selection: Choose a spindle geometry appropriate for the expected viscosity range.
-
Calibration: Calibrate the instrument with certified viscosity standards.
-
Sample Loading: Place a known volume of the sample in the temperature-controlled sample cup.
-
Measurement: Rotate the spindle at a known speed and measure the required torque. The viscosity is calculated from the shear rate and shear stress.
-
Temperature Scan: Repeat the measurement at different temperatures after equilibration.
-
Thermal Conductivity (λ):
-
Principle: The transient hot-wire method is an absolute and highly accurate technique that minimizes errors from convection.[9][10] A thin platinum wire immersed in the liquid acts as both a heating element and a resistance thermometer.[11][12] A short voltage pulse heats the wire, and the rate of temperature rise is measured, which is a function of the surrounding fluid's ability to dissipate heat.
-
Protocol (as per ASTM D7896-19): [11]
-
Cell Assembly: Place the sample in a measurement cell containing the platinum wire sensor.
-
Equilibration: Bring the cell to the target temperature.
-
Heating Pulse: Apply a short (typically 1-second) power pulse to the wire.[9]
-
Data Acquisition: Record the wire's resistance (and thus temperature) change over time.
-
Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[12][13]
-
Specific Heat Capacity (Cp):
-
Principle: Differential Scanning Calorimetry (DSC) is the most common method for liquids. It measures the difference in heat flow required to raise the temperature of a sample and an inert reference at the same rate.[14][15]
-
Protocol (as per ASTM E1269): [15]
-
Sample Preparation: Accurately weigh (~10-15 mg) the liquid into a hermetically sealed aluminum pan to prevent volatilization.[14]
-
Baseline Run: Perform a temperature scan with two empty pans to establish the instrument baseline.
-
Standard Run: Run a scan with a sapphire standard, which has a well-known heat capacity, to calibrate the heat flow signal.
-
Sample Run: Run the sample under the identical conditions (heating rate, purge gas) as the baseline and standard runs.[15]
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline to that of the sapphire standard.
-
Computational Prediction of Properties
When experimental data is unavailable, Quantitative Structure-Property Relationship (QSPR) and group contribution methods (GCMs) serve as valuable predictive tools.[16][17][18] These models use the molecular structure to estimate thermophysical properties.
-
Group Contribution Methods (GCMs): These methods, such as those developed by Lydersen or Constantinou & Gani, dissect the molecule into its constituent functional groups.[16][19] Each group contributes a predefined value to the overall property (e.g., critical temperature, boiling point). While powerful, their accuracy is highly dependent on the availability of parameters for the specific groups present in the molecule.
-
QSPR Models: These are statistical models that correlate a set of calculated molecular descriptors (e.g., topological indices, constitutional indices) with an experimental property.[17][20] A model is "trained" on a dataset of similar compounds and can then be used to predict the property for a new compound like 1-hexyl-3-methylcyclopentane.
Caption: Logic of computational property prediction.
Applications and Environmental Significance
-
Analytical Reference Standard: The primary documented use of 1-hexyl-3-methylcyclopentane is as a characterized reference material. This is essential for the validation of analytical methods (e.g., chromatography) in regulated industries, ensuring the accuracy and traceability of measurements.[1]
-
Environmental Presence: Studies by the Environmental Working Group (EWG) have detected 1-hexyl-3-methylcyclopentane in human biomonitoring studies.[21] Its classification as a semi-volatile organic compound (SVOC) suggests it can be found in the environment, though its sources and toxicological significance are not well-defined.[21]
Safety Profile
Comprehensive, publicly available toxicology data for 1-hexyl-3-methylcyclopentane is limited. As a hydrocarbon solvent, it should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) in a well-ventilated area. Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling, storage, and emergency information.
References
-
Transient hot wire method - Wikipedia. Available at: [Link]
-
Transient Hot Wire Method - The Overview - Thermtest. (2023). Available at: [Link]
-
Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science. (2020). Available at: [Link]
-
Otobrise, C. & Orotomah, G. A. (2022). Estimation of Critical and Thermophysical Properties of Saturated Cyclic Alkanes by Group Contributions. Journal of the Nigerian Society of Physical Sciences, 4(3), 711. Available at: [Link]
-
Ghamghami, S., et al. (2020). QSPR Models for the Prediction of Some Thermodynamic Properties of Cycloalkanes Using GA-MLR Method. Current Computer-Aided Drug Design, 16(5), 571-582. Available at: [Link]
-
Benazzouk, H., et al. (2017). Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches. 18th International Congress of Metrology. Available at: [Link]
-
Sperry, P. R. (1987). Measurement of the thermal conductivity of liquids using a transient hot wire technique. American Journal of Physics, 55(3), 274-277. Available at: [Link]
-
Ghamghami, S., et al. (2019). QSPR Models for the prediction of some thermodynamic Properties of Cycloalkanes Using GA-MLR Method. ResearchGate. Available at: [Link]
-
ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. Available at: [Link]
-
Ghamghami, S., et al. (2020). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. PMC. Available at: [Link]
-
NIST/TRC Web Thermo Tables (WTT). hexylcyclopentane. National Institute of Standards and Technology. Available at: [Link]
-
Estimation of Critical and Thermophysical Properties of Saturated Cyclic Alkanes by Group Contributions. Journal of the Nigerian Society of Physical Sciences. (2022). Available at: [Link]
-
Liu, B., et al. (2023). Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. Illinois Experts. Available at: [Link]
-
1-Hexyl-3-methylcyclopentane. PubChem, National Institutes of Health. Available at: [Link]
-
Etay, J., et al. (2014). Simultaneous viscosity and density measurement of small volumes of liquids using a vibrating microcantilever. PMC, National Institutes of Health. Available at: [Link]
-
Cyclopentane,1-hexyl-3-methyl-. NMPPDB. Available at: [Link]
-
(+)-1-ethyl-3-methylcyclopentane. NIST Chemistry WebBook. Available at: [Link]
-
Mandanici, A., et al. (1994). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Experimental set-up for density and viscosity measurement. ResearchGate. (2019). Available at: [Link]
-
Measuring Viscosity. Teach Engineering. (2025). Available at: [Link]
-
Modulated Differential Scanning Calorimetry Measurements of 27 Compounds. Journal of Chemical & Engineering Data. (2021). Available at: [Link]
-
Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. Available at: [Link]
-
Zábranský, M., et al. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
1-butyl-3-methylcyclopentane. NIST/TRC Web Thermo Tables. Available at: [Link]
-
1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers). Axios Research. Available at: [Link]
-
Details of 1-Hexyl-3-methylcyclopentane. OSADHI. Available at: [Link]
-
1-Hexyl-3-methylcyclopentane — Chemical Substance Information. NextSDS. Available at: [Link]
-
1-hexyl-3-methyl-Cyclopentane. EWG || Human Toxome Project. Available at: [Link]
Sources
- 1. 1-Hexyl-3-Methylcyclopentane (Mixture of Diastereomers) - CAS - 61142-68-5 | Axios Research [axios-research.com]
- 2. 1-Hexyl-3-methylcyclopentane | C12H24 | CID 544055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. hexylcyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. 1-butyl-3-methylcyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. thermtest.com [thermtest.com]
- 12. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 13. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 16. journal.nsps.org.ng [journal.nsps.org.ng]
- 17. QSPR Models for the Prediction of Some Thermodynamic Properties of Cycloalkanes Using GA-MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journal.nsps.org.ng [journal.nsps.org.ng]
- 20. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ewg.org [ewg.org]
